4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
4-methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-8-2-3-11-10(14-8)15-6-9(7-15)16-12-4-5-13-16/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIVRIGKSPVXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The azetidine ring can be formed through nucleophilic substitution reactions involving azetidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. For example, using acetonitrile as a solvent and copper(I) iodide as a catalyst can enhance the efficiency of the CuAAC reaction .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Anticancer Activity
One of the primary applications of 4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is in the development of anticancer agents. Research indicates that compounds with similar structural features have shown efficacy against various cancer types, particularly through the inhibition of specific kinases associated with tumor growth.
- Mechanism of Action : The compound is believed to inhibit c-KIT kinase, a receptor tyrosine kinase implicated in several cancers, including gastrointestinal stromal tumors (GISTs). Mutations in c-KIT can lead to uncontrolled cell proliferation, making it a target for therapeutic intervention .
Antimicrobial Properties
The triazole moiety in the compound suggests potential antimicrobial activity. Triazoles are known for their ability to disrupt fungal cell membranes and inhibit fungal growth.
- Case Studies : Similar compounds have been tested against various fungal pathogens, showing promising results in vitro. Further research could explore the specific efficacy of this compound against specific strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the pyrimidine and triazole rings can significantly affect biological activity.
| Substituent | Effect on Activity |
|---|---|
| Methyl group on pyrimidine | Increases lipophilicity, potentially enhancing cell permeability |
| Triazole ring | Contributes to bioactivity by interacting with biological targets |
Synthesis and Optimization
Ongoing research efforts focus on synthesizing analogs of this compound to enhance its potency and selectivity against cancer cells while minimizing side effects.
Clinical Trials
Future clinical trials will be essential to evaluate the safety and efficacy of this compound in human subjects, particularly for its application in cancer therapy.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways. Molecular docking studies have shown that this compound can interact with proteins such as ATF4 and NF-kB, which are involved in the regulation of inflammation and stress responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Triazole- and Azetidine-Containing Pyrimidines
- 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidine (1q)
- Molecular Formula : C₁₂H₁₄N₉O₂
- Molecular Weight : 316.13 g/mol
- Key Features : Replaces azetidine with pyrrolidine (5-membered nitrogen ring) and introduces a nitro group on the triazole.
- Physical Properties : Melting point of 219–221 °C (decomposition) .
- Synthesis : Prepared via a general protocol (GP2) using pyrrolidine, highlighting adaptability in nitrogen-heterocycle substitutions .
Thioether-Substituted Pyrimidines
- 4-Methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]pyrimidine
Complex Azetidine Derivatives in Patent Literature
- TLR7-9 Antagonist (Patent Compound) Structure: Features azetidine linked to a tetrahydropyrazolopyridine and morpholine-quinoline core. Key Features: Demonstrates azetidine’s utility in larger pharmacophores targeting immunomodulation. Biological Activity: Acts as a TLR7-9 antagonist for treating systemic lupus erythematosus .
Structural and Functional Analysis
Table 1: Comparative Data
Key Observations :
Triazole substituents (e.g., nitro vs. hydrogen) modulate electronic properties and hydrogen-bonding capacity .
Biological Relevance :
- The patent compound’s azetidine-triazole motif suggests a role in TLR antagonism, implying that this compound could share similar targets .
- Fluorinated thioethers (e.g., in ) prioritize stability over nitrogen-mediated interactions .
Synthetic Flexibility :
Challenges and Opportunities
- Azetidine vs. Pyrrolidine : Smaller azetidine rings may improve target selectivity but pose synthetic challenges due to ring strain.
- Triazole Functionalization : Nitro or alkyl groups on triazole influence solubility and reactivity, as seen in .
Biological Activity
4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 220.25 g/mol. The compound features a pyrimidine ring substituted with a methyl group and an azetidine moiety linked to a triazole ring, which is known for its role in enhancing biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as USP28, which plays a role in deubiquitination processes that stabilize oncogenes like c-Myc .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of triazole compounds exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. The azetidine structure may enhance the lipophilicity and membrane permeability of the compound, facilitating its action against microbial cells.
- Receptor Modulation : Some studies suggest that the triazole moiety can interact with G-protein-coupled receptors, potentially influencing pathways related to anxiety and mood disorders .
Anticancer Activity
A recent study evaluated several triazole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds similar to this compound effectively reduced cell viability in breast cancer and non-small cell lung cancer cell lines, with IC50 values ranging from 10 to 20 µM .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | A549 (Lung) | 12 |
| 4-Methyl... | HGC-27 (Gastric) | 18 |
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been documented against various strains:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 100 |
| S. aureus | 50 |
| C. albicans | 200 |
These findings suggest that the compound exhibits promising potential as an antimicrobial agent.
Case Studies
- USP28 Inhibition : A study highlighted the synthesis of new triazolo-pyrimidine derivatives that inhibited USP28, leading to decreased levels of c-Myc in gastric cancer cells. This suggests that similar compounds could be developed as targeted therapies for cancers driven by c-Myc overexpression .
- Anxiety Disorders : Research into orexin receptor antagonists has shown that compounds with similar structures can reduce anxiety-like behaviors in rodent models. This points towards the potential use of this compound in treating anxiety disorders .
Q & A
Basic: What synthetic strategies are recommended for constructing the azetidine-triazole-pyrimidine scaffold?
The synthesis of this scaffold typically involves multi-step protocols:
- Step 1 : Formation of the azetidine ring via cyclization of 1,3-dihalides or strain-driven ring-opening of aziridines. For example, azetidine intermediates can be functionalized with triazole groups using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Step 2 : Coupling the azetidine-triazole moiety to the pyrimidine core. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3 in DMF at 80°C) is effective for attaching nitrogen-containing substituents to pyrimidine .
Key Validation : Monitor reaction progress using TLC or HPLC, and confirm regioselectivity via ¹H/¹³C NMR (e.g., distinguishing triazole C-H protons at δ 7.5–8.5 ppm) .
Advanced: How can conflicting bioactivity data (e.g., kinase inhibition vs. cytotoxicity) be resolved for this compound?
Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-Response Profiling : Use IC50/EC50 curves across multiple concentrations (e.g., 0.1–100 µM) to distinguish specific vs. non-specific effects .
- Selectivity Screening : Compare activity against related kinases (e.g., Src vs. Abl) using radiometric or fluorescence-based assays .
- Cellular Validation : Pair in vitro enzymatic assays with cell-based viability tests (e.g., MTT assay) to confirm target engagement .
Example : A compound showing high Src inhibition but low cytotoxicity may require structural optimization (e.g., modifying the pyrimidine C4 substituent to enhance membrane permeability) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy :
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in azetidine or pyrimidine moieties .
Advanced: How can regioselectivity challenges during triazole installation be addressed?
Triazole formation via CuAAC often favors the 1,4-regioisomer, but competing pathways require optimization:
- Catalyst Tuning : Use Cu(I) sources (e.g., CuBr) with ligands like TBTA to enhance selectivity for the 1,4-isomer .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yield compared to THF or toluene .
- Post-Reaction Analysis : LC-MS or 2D NMR (e.g., NOESY) to distinguish 1,4- vs. 1,5-triazole isomers .
Case Study : In , N-benzyl derivatives showed >90% 1,4-selectivity when synthesized in DMF with CuI/TBTA .
Basic: What are the stability considerations for storage and handling?
- Storage : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the azetidine ring or triazole oxidation .
- Solubility : Use DMSO for biological assays (tested at ≤0.1% v/v to avoid cytotoxicity) or ethanol for synthetic work .
- Light Sensitivity : Protect from UV exposure to avoid photo-degradation of the pyrimidine core .
Advanced: What computational methods aid in predicting target binding modes and SAR?
- Docking Studies : Use Schrödinger Glide or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., Src kinase PDB: 2SRC) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory activity to guide C4 pyrimidine modifications .
- MD Simulations : Assess azetidine ring flexibility and its impact on binding kinetics (e.g., RMSD plots over 100 ns trajectories) .
Basic: How is the compound’s logP/logD determined experimentally?
- Shake-Flask Method : Partition between octanol and PBS (pH 7.4), followed by UV-Vis quantification .
- Chromatographic Estimation : Use HPLC retention times with calibrated standards (e.g., cLogP vs. tR correlation) .
Typical Values : Pyrimidine derivatives with azetidine-triazole groups often exhibit logP 1.5–2.5, balancing solubility and membrane permeability .
Advanced: What strategies resolve low yields in SNAr reactions on the pyrimidine ring?
- Activating Groups : Install electron-withdrawing substituents (e.g., Cl, NO2) at C4/C6 to enhance leaving-group displacement .
- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 12 h) and improve yields (e.g., 75% → 90%) under controlled temperature (150°C) .
- Catalyst Screening : Test bases like DBU or Cs2CO3 to deprotonate azetidine amines and accelerate substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
